molecular formula C8H16N4O2 B11723310 2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide

2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide

Cat. No.: B11723310
M. Wt: 200.24 g/mol
InChI Key: IEJDZGDFCZAFEU-UHFFFAOYSA-N
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Description

2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with an acetyl group and an ethanimidamide moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylpiperazin-1-yl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized piperazine derivatives .

Mechanism of Action

Properties

Molecular Formula

C8H16N4O2

Molecular Weight

200.24 g/mol

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H16N4O2/c1-7(13)12-4-2-11(3-5-12)6-8(9)10-14/h14H,2-6H2,1H3,(H2,9,10)

InChI Key

IEJDZGDFCZAFEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CC(=NO)N

Origin of Product

United States

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